molecular formula C22H33N5O7 B12608818 L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine CAS No. 648883-52-7

L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine

Cat. No.: B12608818
CAS No.: 648883-52-7
M. Wt: 479.5 g/mol
InChI Key: WMBFUJWNMYEBRL-MBGYTDRXSA-N
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Description

L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine is a peptide composed of five amino acids: alanine, phenylalanine, serine, valine, and glycine. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, valine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for the remaining amino acids (serine, phenylalanine, and alanine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine has various applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Studied for its role in protein-protein interactions and cellular signaling.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Used in the development of peptide-based materials and pharmaceuticals

Mechanism of Action

The mechanism of action of L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that promote cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic (phenylalanine, valine) and hydrophilic (serine, glycine) residues allows it to interact with a wide range of molecular targets, making it versatile in various applications .

Properties

CAS No.

648883-52-7

Molecular Formula

C22H33N5O7

Molecular Weight

479.5 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetic acid

InChI

InChI=1S/C22H33N5O7/c1-12(2)18(22(34)24-10-17(29)30)27-21(33)16(11-28)26-20(32)15(25-19(31)13(3)23)9-14-7-5-4-6-8-14/h4-8,12-13,15-16,18,28H,9-11,23H2,1-3H3,(H,24,34)(H,25,31)(H,26,32)(H,27,33)(H,29,30)/t13-,15-,16-,18-/m0/s1

InChI Key

WMBFUJWNMYEBRL-MBGYTDRXSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)N

Origin of Product

United States

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